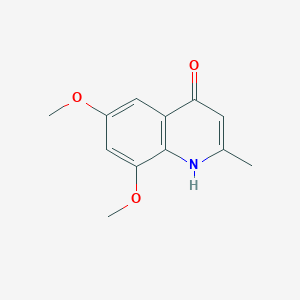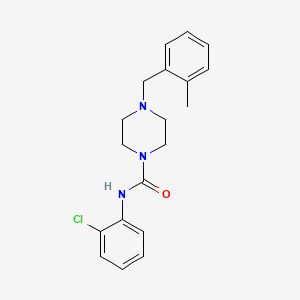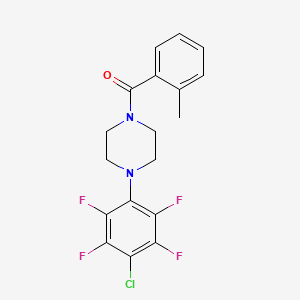![molecular formula C18H16ClN3O3 B5314401 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide, commonly known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential use in treating infections caused by antibiotic-resistant bacteria.
Mecanismo De Acción
OXA-23 inhibitor works by binding to the active site of the OXA-23 enzyme, which is located in the bacterial cell wall. This prevents the enzyme from breaking down carbapenems, which allows these antibiotics to remain active and kill the bacteria. The binding of OXA-23 inhibitor to the OXA-23 enzyme is irreversible, which means that the inhibitor remains bound to the enzyme even after the antibiotic has been metabolized.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OXA-23 inhibitor are primarily related to its ability to restore the effectiveness of carbapenems against antibiotic-resistant bacteria. This can lead to improved clinical outcomes for patients with these infections, as well as a reduction in the use of alternative antibiotics that may be less effective or have more side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using OXA-23 inhibitor in lab experiments is that it can be used to study the mechanisms of antibiotic resistance in bacteria. This can help researchers to develop new strategies for overcoming antibiotic resistance and improving the effectiveness of existing antibiotics. However, one limitation of using OXA-23 inhibitor is that it may not be effective against all types of antibiotic-resistant bacteria, particularly those that produce other types of carbapenemases.
Direcciones Futuras
There are several future directions for research on OXA-23 inhibitor, including:
1. Developing new derivatives of OXA-23 inhibitor that are more effective against a wider range of antibiotic-resistant bacteria.
2. Studying the long-term safety and efficacy of OXA-23 inhibitor in clinical trials.
3. Investigating the use of OXA-23 inhibitor in combination with other antibiotics to improve their effectiveness against antibiotic-resistant bacteria.
4. Developing new methods for delivering OXA-23 inhibitor to bacterial cells, such as through nanoparticles or other targeted drug delivery systems.
5. Studying the potential use of OXA-23 inhibitor in veterinary medicine to treat infections in animals.
Conclusion:
OXA-23 inhibitor is a promising compound that has the potential to improve the treatment of infections caused by antibiotic-resistant bacteria. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Future research directions for OXA-23 inhibitor include developing new derivatives, studying its long-term safety and efficacy, investigating its use in combination with other antibiotics, developing new delivery methods, and exploring its use in veterinary medicine.
Métodos De Síntesis
The synthesis of OXA-23 inhibitor involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride. This intermediate is then reacted with N-methyl-N-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine in the presence of triethylamine to produce OXA-23 inhibitor. The overall yield of the synthesis is around 50%, and the purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
OXA-23 inhibitor has been extensively studied for its potential use in treating infections caused by antibiotic-resistant bacteria, particularly those that produce the OXA-23 enzyme. This enzyme is responsible for breaking down carbapenems, which are a class of antibiotics that are often used as a last resort for treating bacterial infections. OXA-23 inhibitor works by binding to the OXA-23 enzyme and preventing it from breaking down carbapenems, thereby restoring the effectiveness of these antibiotics.
Propiedades
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-22(17(23)12-24-15-5-3-2-4-6-15)11-16-20-18(21-25-16)13-7-9-14(19)10-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVZPHUVUIYFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)


![N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5314355.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)

![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5314375.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N~1~,N~2~-dimethyl-N~2~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5314403.png)
